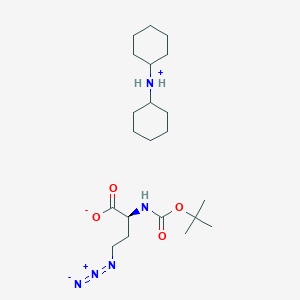
N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt is a synthetic compound used primarily in peptide synthesis and click chemistry applications. It is known for its high purity and stability, making it a valuable reagent in various chemical and biological research fields .
準備方法
Synthetic Routes and Reaction Conditions: The final product is then converted to its dicyclohexylammonium salt form to enhance its stability and solubility .
Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach involves large-scale synthesis using automated peptide synthesizers and high-purity reagents to ensure consistency and quality .
化学反応の分析
Types of Reactions: N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt undergoes various chemical reactions, including:
Click Chemistry: The azido group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming triazoles.
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Copper(I) Bromide (CuBr): Used in CuAAC reactions to facilitate the formation of triazoles.
Sodium Ascorbate: Often used as a reducing agent in click chemistry reactions.
Major Products Formed:
科学的研究の応用
N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt is widely used in scientific research, including:
Peptide Synthesis: It serves as a building block for the synthesis of complex peptides and proteins
Click Chemistry: Its azido group makes it a key reagent in click chemistry, enabling the formation of stable triazole linkages.
Drug Development: It is used in the synthesis of drug analogs and in the study of drug-receptor interactions.
Bioconjugation: It facilitates the labeling and modification of biomolecules for various biological studies.
作用機序
The primary mechanism of action of N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt involves its participation in click chemistry reactions. The azido group reacts with alkynes in the presence of a copper catalyst to form triazoles, which are stable and bioorthogonal . This reaction is highly specific and efficient, making it a valuable tool in chemical biology and medicinal chemistry .
類似化合物との比較
- N-Boc-cis-4-azido-L-proline (dicyclohexylammonium) salt
- Fmoc-β-azido-Ala-OH
- L-Azidohomoalanine hydrochloride
- 6-Azido-hexanoic acid
Uniqueness: N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt is unique due to its specific structure, which combines the azido group with a protected amino acid. This combination allows for versatile applications in peptide synthesis and click chemistry, distinguishing it from other azido-containing compounds .
生物活性
N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt is an amino acid derivative that combines a tert-butyloxycarbonyl (Boc) protecting group with an azido functional group. This compound has garnered interest in the fields of organic synthesis and medicinal chemistry, particularly for its potential applications in peptide synthesis and drug development. The azido group is known for its bioorthogonal reactivity, making it suitable for various biological applications, including protein labeling and modification.
N-Boc-4-azido-L-homoalanine has the following chemical characteristics:
- Molecular Formula : C₁₃H₁₈N₄O₂
- Molecular Weight : Approximately 278.31 g/mol
- Appearance : White to off-white solid
- Melting Point : Ranges from 70 °C to 75 °C
The presence of the Boc protecting group allows for selective reactions without interfering with the amino acid's reactivity, while the azido group enables further functionalization through click chemistry.
General Biological Applications
Compounds containing azido groups are often employed in biological contexts due to their unique properties. They can serve as:
- Probes for Bioconjugation : Azido groups can react with alkyne functionalities through copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the attachment of various biomolecules, including proteins and nucleic acids.
- Tools for Studying Protein Interactions : The incorporation of azido amino acids into proteins can facilitate the study of protein-protein interactions and dynamics in vivo.
Case Studies and Research Findings
- Protein Labeling : Research has demonstrated the successful incorporation of azido amino acids into proteins using orthogonal translation systems. For instance, Zhang et al. (2021) reported on methods to biosynthesize unnatural amino acids, including azido derivatives, in E. coli, enhancing the metabolic pathways for producing these compounds .
- Fluorescent Protein Modifications : The incorporation of 4-azido-L-homoalanine into fluorescent proteins has been shown to alter their optical properties significantly. This is particularly useful in studies requiring precise control over protein fluorescence, as demonstrated by Jones et al., who utilized photochemical methods to modify protein structures via azide reactivity .
- Drug Development : N-Boc-4-azido-L-homoalanine has potential applications in drug design due to its ability to form stable conjugates with various therapeutic agents. Its azido functionality allows for selective modifications that can enhance pharmacological properties or target specificity.
Comparative Analysis
To better understand the biological activity of N-Boc-4-azido-L-homoalanine, a comparative analysis with similar compounds is presented below:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-Boc-L-proline | C₁₀H₁₇NO₄ | Commonly used in peptide synthesis; lacks azido group. |
| Azido-L-alanine | C₃H₆N₄O₂ | Contains an azido group; used in similar applications. |
| N-Boc-trans-4-azido-L-proline | C₁₀H₁₇N₅O₄ | Similar structure but different stereochemistry; may exhibit different reactivity profiles. |
The unique combination of the Boc protecting group and the azido functionality in N-Boc-4-azido-L-homoalanine enhances its utility in synthetic biology compared to other amino acids.
特性
CAS番号 |
1217459-14-7 |
|---|---|
分子式 |
C21H39N5O4 |
分子量 |
425.6 g/mol |
IUPAC名 |
(2S)-4-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C9H16N4O4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-9(2,3)17-8(16)12-6(7(14)15)4-5-11-13-10/h11-13H,1-10H2;6H,4-5H2,1-3H3,(H,12,16)(H,14,15)/t;6-/m.0/s1 |
InChIキー |
UCLAYMPJMDBLOX-ZCMDIHMWSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CCN=[N+]=[N-])C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CCN=[N+]=[N-])C(=O)O.C1CCC(CC1)NC2CCCCC2 |
正規SMILES |
CC(C)(C)OC(=O)NC(CCN=[N+]=[N-])C(=O)O.C1CCC(CC1)NC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















